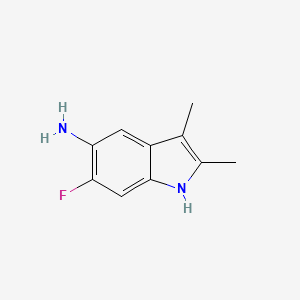
6-Fluoro-2,3-dimethyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindole and fluorinating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-Fluoro-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into different reduced forms using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.
Scientific Research Applications
6-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored, particularly in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
6-Fluoro-2,3-dimethyl-1H-indol-5-amine can be compared with other indole derivatives such as:
5-Fluoro-2,3-dimethyl-1H-indole: Similar structure but lacks the amine group at the 5th position.
6-Chloro-2,3-dimethyl-1H-indol-5-amine: Similar structure but with a chlorine atom instead of fluorine at the 6th position.
2,3-Dimethyl-1H-indole: Lacks both the fluorine and amine groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
6-fluoro-2,3-dimethyl-1H-indol-5-amine |
InChI |
InChI=1S/C10H11FN2/c1-5-6(2)13-10-4-8(11)9(12)3-7(5)10/h3-4,13H,12H2,1-2H3 |
InChI Key |
WDJAPBZMNFNXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


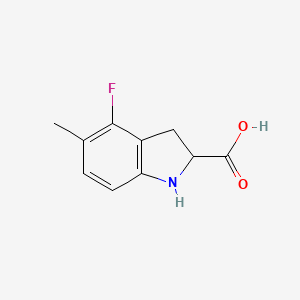
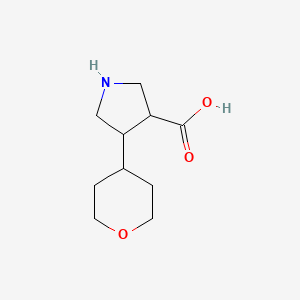
![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
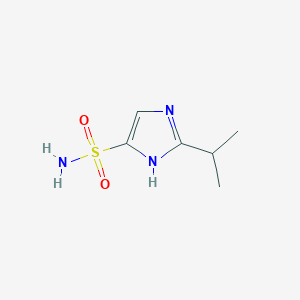
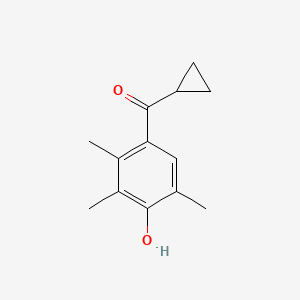
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
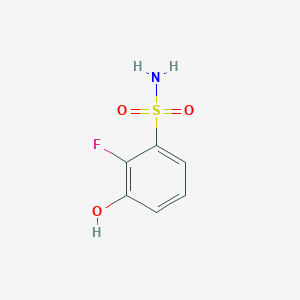
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)

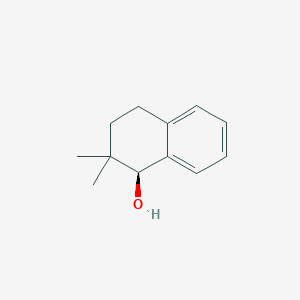
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
